Chrysoeriol Chrysoeriol 4',5,7-trihydroxy-3'-methoxyflavone is the 3'-O-methyl derivative of luteolin. It has a role as an antineoplastic agent, an antioxidant and a metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It is functionally related to a luteolin. It is a conjugate acid of a 4',5-dihydroxy-3'-methoxyflavon-7-olate(1-).
Chrysoeriol is a natural product found in Schouwia thebaica, Perilla frutescens, and other organisms with data available.
See also: Acai (part of); Acai fruit pulp (part of).
Brand Name: Vulcanchem
CAS No.: 491-71-4
VCID: VC21317882
InChI: InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
SMILES:
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol

Chrysoeriol

CAS No.: 491-71-4

Cat. No.: VC21317882

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

* For research use only. Not for human or veterinary use.

Chrysoeriol - 491-71-4

CAS No. 491-71-4
Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
Standard InChI Key SCZVLDHREVKTSH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Melting Point 330 - 331 °C

Chemical Structure and Properties of Chrysoeriol

Molecular Structure and Classification

Chrysoeriol (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one) is a flavone subclass of flavonoids with a molecular formula of C₁₆H₁₂O₆ . The compound features a characteristic flavonoid skeleton with a specific methoxy substitution at the 3' position, distinguishing it from other related flavones such as luteolin. Structurally, chrysoeriol can be described as 3'-methoxyapigenin or luteolin 3'-methyl ether, reflecting its close relationship to these common flavonoids . This specific methoxylation pattern contributes to its unique biological activities and physicochemical properties. The basic structure consists of a 15-carbon backbone arranged in a C6-C3-C6 configuration typical of flavonoids, with two aromatic rings connected by a heterocyclic pyran ring.

Physical and Chemical Properties

Chrysoeriol presents as a crystalline solid with specific spectral characteristics that aid in its identification . The compound has a molecular weight of 300.3 g/mol (average: 300.266; monoisotopic: 300.063388106) . As a flavonoid, chrysoeriol exhibits limited water solubility but dissolves well in organic solvents such as DMSO (approximately 20 mg/ml) and DMF (approximately 30 mg/ml), while showing only slight solubility in ethanol . These solubility characteristics are important considerations for experimental designs and potential pharmaceutical formulations. The compound's relatively low molecular weight and specific functional groups contribute to its ability to interact with various biological targets and cross cell membranes.

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₆
Molecular Weight300.3 g/mol
Physical StateCrystalline solid
Solubility in DMSO~20 mg/ml
Solubility in DMF~30 mg/ml
Solubility in EthanolSlightly soluble
UV/Vis Max Absorption244, 269, 345 nm

Spectroscopic Characteristics

Spectroscopic methods play a crucial role in chrysoeriol identification and purity assessment. The compound exhibits characteristic ultraviolet-visible (UV/Vis) absorption maxima at 244, 269, and 345 nm, which serve as important markers for its detection and quantification in analytical studies . These spectral properties are consistent with the chromophoric groups present in the flavonoid structure. Various spectral methods have been employed by research teams for the identification and isolation of chrysoeriol from different plant sources, with the concentration of this molecule varying depending on the source, the plant part extracted, the geographical region, and the methods of extraction and characterization employed .

Natural Sources and Distribution

Plant Sources

Chrysoeriol is synthesized in multiple plant species and has been isolated from various medicinal plants . One notable source is Digitalis purpurea (foxglove), from which researchers have successfully isolated chrysoeriol for studying its effects on nitric oxide synthase induction . The compound has also been identified in the leaves of Capsicum chinense Jacq., where it has demonstrated inhibitory activity against soluble epoxide hydrolase . Additionally, chrysoeriol has been extracted from Suaeda salsa (L.) Pall., further highlighting its widespread distribution in the plant kingdom . The concentration of chrysoeriol in these natural sources is variable and fluctuating, influenced by factors such as the specific plant part, geographical location, and environmental conditions under which the plants are grown.

Extraction and Isolation Methods

The extraction and isolation of chrysoeriol from plant materials involve various techniques aimed at maximizing yield and purity. Different research teams have employed diverse spectral methods to verify the identity and purity of isolated chrysoeriol . Common approaches include solvent extraction, chromatographic separation, and spectroscopic confirmation. The choice of extraction method significantly influences the yield and purity of the isolated compound. For instance, the leaves of Capsicum chinense have been processed to extract and identify chrysoeriol along with other flavonoids, using techniques that allow for the evaluation of their biological activities . The development of efficient and cost-effective extraction protocols remains an important consideration for the potential commercial production of chrysoeriol for research or therapeutic purposes.

Pharmacological Activities

Anti-inflammatory Properties

Chrysoeriol exhibits potent anti-inflammatory activities through multiple mechanisms. Studies have shown that chrysoeriol pretreatment potently inhibits the release of nitric oxide (NO) in lipopolysaccharide (LPS)-treated macrophages . Western blot and RT-PCR analyses have revealed that chrysoeriol inhibits the LPS-induced induction of the inducible nitric oxide synthase (iNOS) gene, a key mediator of inflammatory responses . The compound selectively suppresses activator protein 1 (AP-1) activation, which is essential for iNOS induction in LPS-treated macrophages . This inhibitory effect on AP-1 activation may be associated with chrysoeriol's potent NO blocking and anti-inflammatory effects. Additionally, at a concentration of 20 μM, chrysoeriol reduces LPS-induced production of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α in RAW 264.7 cells, further confirming its anti-inflammatory potential .

Anticancer Effects

Research indicates that chrysoeriol possesses significant anticancer properties through multiple cellular and molecular mechanisms. At concentrations of 7.5, 15, and 30 μM, chrysoeriol has been shown to induce cell cycle arrest at the G1 phase and promote autophagy in A549 lung cancer cells . These effects suggest potential applications in cancer therapy, particularly for lung cancer. The compound's ability to modulate cellular processes involved in cancer progression, such as cell cycle regulation and programmed cell death, highlights its potential as an anticancer agent. Moreover, chrysoeriol's anticancer activities have been observed in various in vitro and in vivo studies, suggesting a broad spectrum of action against different cancer types . The compound's natural origin and relatively low toxicity profile make it an attractive candidate for further development in cancer therapeutics.

Antimicrobial Activities

Chrysoeriol demonstrates remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that the compound is active against Gram-positive bacteria including Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 1, 1, and 0.25 μg/ml, respectively . Even more impressively, chrysoeriol exhibits activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli with MICs of 0.12, 0.25, and 0.06 μg/ml, respectively . These findings suggest that chrysoeriol could potentially serve as a template for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance. Additionally, the compound has demonstrated antifungal properties, further expanding its potential applications in combating microbial infections .

Bacterial StrainTypeMIC (μg/ml)Reference
E. faecalisGram-positive1.00
B. subtilisGram-positive1.00
S. aureusGram-positive0.25
P. aeruginosaGram-negative0.12
K. pneumoniaeGram-negative0.25
E. coliGram-negative0.06

Neuroprotective Properties

Chrysoeriol has been identified as having neuroprotective properties that could be beneficial in treating neurodegenerative disorders such as Parkinson's disease . While the exact mechanisms underlying its neuroprotective effects are still being investigated, they likely involve antioxidant properties, anti-inflammatory actions, and modulation of specific signaling pathways in neuronal cells. The compound's ability to cross the blood-brain barrier, a crucial consideration for CNS-active compounds, requires further investigation to fully understand its potential in treating neurological conditions. The neuroprotective actions of chrysoeriol add to its diverse therapeutic profile and highlight the potential applications of this flavonoid in addressing complex neurological disorders that often lack effective treatments.

Molecular Mechanisms of Action

Inhibition of Nitric Oxide Synthase and AP-1 Activation

One of the primary mechanisms through which chrysoeriol exerts its anti-inflammatory effects is by inhibiting the induction of the inducible nitric oxide synthase (iNOS) gene . Studies have demonstrated that chrysoeriol pretreatment potently inhibits the release of nitric oxide in cells treated with lipopolysaccharide (LPS) . The activations of nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) are crucial steps in the transcriptional activation of the iNOS gene, and research has found that chrysoeriol selectively suppresses AP-1 activation . This selective inhibition is likely essential for the compound's ability to inhibit iNOS induction in LPS-treated macrophages. The inhibitory effect on AP-1 activation may be associated with chrysoeriol's potent NO blocking and anti-inflammatory effects, making it a promising candidate for the development of anti-inflammatory therapeutics.

Interaction with Soluble Epoxide Hydrolase

Chrysoeriol has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) that play important roles in cardiovascular and inflammatory processes . Studies of flavonoids derived from the leaves of Capsicum chinense have shown that chrysoeriol inhibits sEH with an IC50 value of 11.6±2.9 μg/mL . Enzyme kinetic studies, including Lineweaver-Burk and Dixon plots, have revealed that chrysoeriol acts as a non-competitive inhibitor of sEH with a Ki value of 10.5±3.2 μg/mL . Molecular docking and dynamics studies suggest that chrysoeriol binds to the right edge, next to the catalytic site of the enzyme, forming hydrogen bonds with specific amino acids including Arg410 . This interaction with sEH suggests potential applications of chrysoeriol in treating cardiovascular diseases and other conditions associated with dysregulated EET metabolism.

Effects on Cell Cycle and Autophagy

In cancer cells, chrysoeriol has been found to induce cell cycle arrest at the G1 phase and promote autophagy . These effects were observed in A549 lung cancer cells at concentrations of 7.5, 15, and 30 μM . The ability to induce cell cycle arrest suggests that chrysoeriol interferes with the cellular machinery responsible for regulating cell division, thereby preventing cancer cell proliferation. Additionally, the induction of autophagy, a cellular process involving the degradation and recycling of cellular components, may contribute to the compound's anticancer effects by promoting cancer cell death or inhibiting cancer cell growth. These findings highlight the potential of chrysoeriol as an anticancer agent and suggest possible mechanisms through which it exerts its effects on cancer cells.

Modulation of Inflammatory Cytokines

Chrysoeriol has been shown to modulate the production of inflammatory cytokines, further contributing to its anti-inflammatory properties. At a concentration of 20 μM, the compound reduces lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in RAW 264.7 macrophage cells . These cytokines are key mediators of inflammation, and their reduction by chrysoeriol treatment suggests a direct impact on inflammatory signaling pathways. The ability to modulate multiple inflammatory cytokines simultaneously indicates that chrysoeriol may act on common upstream regulators of inflammatory responses. This multifaceted approach to inflammation modulation may provide advantages over targeted therapies that affect only single inflammatory mediators, potentially offering more comprehensive anti-inflammatory effects.

Pharmacokinetics and Bioavailability

Absorption and Distribution

Understanding the pharmacokinetic profile of chrysoeriol is essential for evaluating its potential as a therapeutic agent. While detailed information on the specific absorption and distribution parameters of chrysoeriol is limited in the available search results, in vivo pharmacokinetic analysis has demonstrated the good stability of this molecule . As a flavonoid, chrysoeriol likely shares some pharmacokinetic characteristics with other compounds in this class, including potential limitations in oral bioavailability due to poor water solubility and extensive first-pass metabolism. The compound's moderate lipophilicity, conferred by its methoxy group, may influence its ability to cross cell membranes and distribute throughout the body. More comprehensive studies are needed to fully characterize the absorption and distribution profiles of chrysoeriol, including parameters such as bioavailability, volume of distribution, and tissue penetration.

Metabolism and Excretion

The metabolic fate of chrysoeriol in the body plays a crucial role in determining its efficacy as a therapeutic agent. Like other flavonoids, chrysoeriol likely undergoes phase I and phase II metabolism in the liver, resulting in various metabolites that may themselves possess biological activity. The specific enzymes involved in chrysoeriol metabolism, the identity of the major metabolites, and the excretion routes (renal, biliary, or other) require further investigation to establish a complete pharmacokinetic profile of the compound. In vivo pharmacokinetic analysis has demonstrated the good stability of chrysoeriol, suggesting favorable metabolic characteristics that could support its development as a therapeutic agent . This stability may contribute to the compound's promising potential to prevent or treat various diseases, including cancer, diabetes, inflammation, osteoporosis, Parkinson's disease, and cardiovascular diseases.

Therapeutic Applications and Future Perspectives

Current Research Applications

Current research on chrysoeriol focuses primarily on exploring its diverse pharmacological properties and elucidating its mechanisms of action. The compound has been studied for its anti-inflammatory effects, particularly its ability to inhibit nitric oxide synthase and modulate inflammatory cytokine production . Research has also investigated its anticancer properties, including its effects on cell cycle regulation and autophagy induction in cancer cells . Additionally, studies have examined chrysoeriol's antimicrobial activities against various bacterial strains, highlighting its potential as an antibiotic agent . The compound's interaction with soluble epoxide hydrolase has been studied in detail, suggesting potential applications in cardiovascular disease treatment . These diverse research applications reflect the multifaceted nature of chrysoeriol's biological activities and underscore its potential in various therapeutic areas.

Research Challenges and Future Directions

Despite its promising therapeutic potential, several challenges must be addressed before chrysoeriol can be developed into clinical applications. One major challenge is the need for more comprehensive pharmacokinetic studies to fully understand the compound's absorption, distribution, metabolism, and excretion profiles . Enhancing the bioavailability of chrysoeriol, which may be limited by poor water solubility (as is common with flavonoids), represents another significant challenge. Future research should focus on developing improved formulations or delivery systems to overcome these limitations. Additionally, more extensive toxicological studies are needed to establish the safety profile of chrysoeriol at therapeutic doses. Future directions should also include more detailed structure-activity relationship studies to identify the specific structural features responsible for chrysoeriol's diverse biological activities, potentially leading to the development of more potent and selective derivatives.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator